Levodopa is indicated to alleviate symptoms and allow more normal body movements with improved muscle control in the treatment of idiopathic Parkinson's disease, postencephalitic parkinsonism, or symptomatic parkinsonism that may follow injury to the nervous system by carbon monoxide intoxication or manganese intoxication. It is also indicated in parkinsonism associated with cerebral arteriosclerosis. /Included in US product labeling/
Levodopa, the metabolic precursor of dopamine, is the single most effective agent in the treatment of Parkinson's Disease.
LEVODOPA AFFORDS ONLY SYMPTOMATIC RELIEF OF PARKINSONISM. IF DRUG IS STOPPED, ALL PREEXISTING SYMPTOMS GRADUALLY RETURN WITHIN WK OR TWO; UPON RESUMPTION OF L-DOPA THERAPY AFTER PERIOD OF WITHDRAWAL, PREVIOUS THERAPEUTIC RESPONSE IS REESTABLISHED AFTER WK OR MORE.
...L-DOPA...HAS BEEN MORE CONSISTENTLY EFFECTIVE IN TREATMENT OF CHRONIC MANGANESE POISONING THAN IN PARKINSON'S DISEASE.
EXTRAPYRAMIDAL SYMPTOMS BUT NOT DEMENTIA IN PT WITH PARKINSONISM-DEMENTIA OF GUAM...RESPOND FAVORABLY TO DRUG. ...MARKED & SUSTAINED IMPROVEMENT IN PARKINSONIAN SYMPTOMS RESULTING FROM CARBON MONOXIDE POISONING.
LEVODOPA THERAPY MAY IMPROVE MENTAL & CIRCULATORY STATUS OF PT IN HEPATIC FAILURE.
/IN CLINICAL TRIALS OF DRUG/ SOME IMPROVEMENT IN MOTOR SYMPTOMS...REPORTED IN PT WITH TORSION DYSTONIAS, ATHETOID CEREBRAL PALSY, & PROGRESSIVE SUPRANUCLEAR PALSY, BUT RESULTS HAVE NOT BEEN IMPRESSIVE.
In modern practice, levodopa is almost always admin in combination with a peripherally acting inhibitor of aromatic L-amino acid decarboxylase, such as carbidopa or benserazide. If levodopa is admin alone, the drug is largely decarboxylated by enzymes in the intestinal mucosa & other peripheral sites, so that relatively little unchanged drug reaches the cerebral circulation & probably <1% penetrates the CNS.
Treatment of neuroleptic malignant syndrome
The safety and efficacy of ropinirole hydrochloride (Requip) were compared with that of benserazide hydrochloride in combination with levodopa (Madopar) over a period of 5 yr in patients with early Parkinson's disease who were given ropinirole (n=85) or the levodopa combination (n=89) in a prospective, randomized, double blind study; if symptoms were not adequately controlled by the assigned study medication, patients could receive supplementary levodopa, administered in an open-label fashion. In the ropinirole group, 29 of the 85 patients (34%) received no levodopa supplementation. At 5 yr, the cumulative incidence of dyskinesia, regardless of levodopa supplementation, was 20% in the ropinirole group and 45% in the levodopa group. There was no significant difference between the 2 groups in the mean change in scores for activities of daily living among those who completed the study. Adverse events led to the early withdrawal from the study of 48 of 179 patients in the ropinirole group (27%) and 29 of 89 patients in the levodopa group (33%). ... /Levodopa/benserazide/
The relationship between the pharmacokinetics and pharmacodynamics of levodopa were studied in 37 patients (ages 46-79 yr) at 4 stages of Parkinson's disease who received a single dose of 100 mg levodopa with 25 mg benserazide. The estimated mean concentration at half-maximal effect was 389 ng/ml in levodopa-naive patients, 346 ng/ml in patients in stable condition taking levodopa, 543 ng/ml in patients with on-and-off fluctuations, and 711 ng/ml in patients with on-and-off fluctuations and peak-dose dyskinesia. Estimate of the maximal response in these 4 groups was 10, 12, 24, and 18, respectively. A significant correlation was observed between the duration of Parkinson's disease and mean concentration at half-maximal effect, estimate of maximal response, and, inversely, equilibration half-life.
For a true reappraisal of a levodopa (I) drug holiday, 2 groups of patients with idiopathic Parkinson disease who were comparable in age, duration of diagnosis, duration of I therapy, and the presence of proper indications for drug adjustment or withdrawal were matched and studied. One month after a drug holiday, 24 of 45 patients (53%) had improved function. At 6 months, 27 of 45 (60%) were improved according to a scale rating function. At 12 months, 51% did not change. Seven patients in whom adverse effects reemerged at 6 months after the drug holiday had a mean increase in I dosage of 107 mg/day during the 6 months. The functionally stable group had a mean increase of only 36 mg/day. It was concluded that proper selection of patients for gradual reduction in the dosage of I is an important factor in achieving success from a drug holiday, with slow reintroduction of I therapy and maintenance of a low dose regimen after the drug holiday.
A study was conducted to determine if maintenance of abstinence in patients with alcoholism can be improved by pharmacological enhancement of central nervous system serotonin and dopamine functions in 31 patients, ages 20-61 yr, who were randomized to receive, in a double-blind fashion, either 5-hydroxytryptophan plus carbidopa, levodopa plus carbidopa, or placebo at individualized doses for 1 yr. Results showed no significant effect of the treatment condition on maintenance of abstinence. Baseline psychologic measures showed that patients who abstained from alcohol had more education and higher scores on memory function tests. It was concluded that long-term loading with precursors of dopamine and serotonin is probably not effective in improving the rate of abstinence in patients with chronic alcohol dependence.
... Levodopa reduces brain metabolism in the putamen, thalamus, and cerebellum in patients with Parkinson's disease. Additionally, levodopa reduces Parkinson's disease-related pattern activity, and the degree of network suppression correlates with clinical improvement. The response to dopaminergic therapy in Patients with Parkinson's disease may be determined by the modulation of cortico-striato-pallido-thalamocortical pathways.
... Functional disability is generally caused by hemiplegia after stroke. Physiotherapy used to be the only way of improving motor function in such patients. ... A single dose of levodopa is well tolerated and, when given in combination with physiotherapy, enhances motor recovery in patients with hemiplegia. In view of its minimal side-effects, levodopa will be a possible add-on during stroke rehabilitation.
Laboratory studies and studies of animal models of parkinsonism have produced contradictory evidence, but there is no evidence that LD is toxic to normal substantia nigra in animals. We have studied human subjects longitudinally to address that issue. A cumulative LD dose up to 24 kg was not toxic in one autopsied essential tremor case. Two other essential tremor patients did not develop parkinsonism on 8.5 kg and 21 kg cumulative LD dose, respectively. One DOPA-responsive dystonia (DRD) case has no evidence of parkinsonism after 29 years and more than 17 kg of LD. A DRD patient who received 3 kg over 11 years had normal SN neuronal complement at autopsy. One patient who has clinical and laboratory evidence of nigral pathology as the basis of parkinsonism when untreated for 18 years had progressive disability. While on LD he has excellent symptomatic benefit and virtual cessation of progression of the disease. Epidemiologic studies indicate that those prescribed LD at an early stage of illness and hence given larger cumulative lifetime doses have longer survival than those in whom LD is started late and who receive smaller total doses. Our observations and the available literature support that levodopa is not toxic to normal or diseased substantia nigra in human beings. Evidence presented here indicates that levodopa has a protective effect on the human substantia nigra neurons.
/INGESTION: Signs & Symptoms/ Contraindications to the use of Levodopa in the treatment of Parkinson's Disease are few. Editions of the Physicians Desk Reference for North America (PDR) have listed glaucoma as a contraindication because of Levodopa's alleged tendency to raise intraocular pressure. We studied intraocular pressures before and after initiation of L-DOPA in 11 patients, 4 female and 7 male with an age range of 49 to 80. Ocular pressures were checked before initiation of L-DOPA and after treatment had started at a mean of 27 days. One patient was discovered to have glaucoma prior to onset of treatment and another had known glaucoma. In the latter intraocular pressure fell an average of 3 points after L-DOPA was initiated. In the remaining patients, 4 showed a 2.1 point fall in the 8 intraocular pressure and 5 showed a 2.6 point rise in intraocular pressures after initiation of L-DOPA. No judgement was made regarding the 11th patient since L-DOPA and glaucoma treatment were initiated at the same time. We conclude L-DOPA does not significantly alter intraocular pressure and should not be withheld in Parkinson's Disease with glaucoma.